molecular formula C15H13F3O2 B8382346 3-Methoxy-3'-trifluoromethylbenzhydrol

3-Methoxy-3'-trifluoromethylbenzhydrol

Cat. No. B8382346
M. Wt: 282.26 g/mol
InChI Key: RRBISPKRAINESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-3'-trifluoromethylbenzhydrol is a useful research compound. Its molecular formula is C15H13F3O2 and its molecular weight is 282.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H13F3O2

Molecular Weight

282.26 g/mol

IUPAC Name

(3-methoxyphenyl)-[3-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C15H13F3O2/c1-20-13-7-3-5-11(9-13)14(19)10-4-2-6-12(8-10)15(16,17)18/h2-9,14,19H,1H3

InChI Key

RRBISPKRAINESR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC(=CC=C2)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

m-Trifluoromethylbromobenzene (48 g.) in dry ether (160 ml.) is added dropwise and with stirring to magnesium turnings (5.2 g.) just covered with dry ether. After the addition of the first 10 ml. of solution, reaction is initiated by introduction of a crystal of iodine and the addition is then continued at such a rate as to maintain gentle refluxing. When all the m-trifluoromethylbromobenzene has been added and the reaction has subsided, m-methoxybenzaldehyde (27.2 g.) in dry ether (160 ml.) is added dropwise to the stirred Grignard reagent at such a rate as to maintain gentle refluxing. When all the m-methoxybenzaldehyde has been added, the reaction mixture is heated under reflux for 2 hours and then allowed to cool. Excess saturated aqueous ammonium chloride is added, the ethereal layer is separated, washed with water and with brine, dried (MgSO4) and the ether evaporated to give an oil which crystallises and is recrystallised from petroleum ether (b.p. 40°-60°C.) to give 3-methoxy-3'-trifluoromethylbenzhydrol, m.p. 51°-52°C.
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5.2 g
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160 mL
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